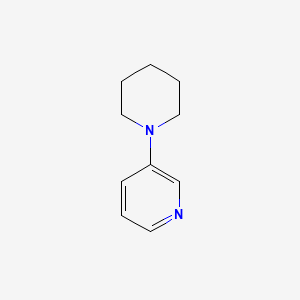

3-(Piperidin-1-yl)pyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-7-12(8-3-1)10-5-4-6-11-9-10/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNRPQYVWJSAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467949 | |

| Record name | 3-(Piperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90872-73-4 | |

| Record name | 3-(1-Piperidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90872-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Piperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Piperidin 1 Yl Pyridine and Its Derivatives

Strategic Approaches to Pyridine (B92270) Dearomatization and Reduction for Piperidine (B6355638) Ring Formation

The conversion of a stable aromatic pyridine ring into a saturated piperidine ring is a common and crucial strategy for synthesizing pyridylpiperidines. This transformation can be achieved through various reduction methodologies, each with its own advantages in terms of efficiency, selectivity, and substrate scope.

Catalytic Hydrogenation and Transfer Hydrogenation Protocols

Catalytic hydrogenation is a fundamental method for the reduction of pyridines to piperidines. However, the direct hydrogenation of substrates like 3-aminopyridine (B143674) often requires harsh conditions, such as high pressures and the use of expensive noble metal catalysts like Platinum(IV) oxide (PtO₂). Research has shown that protecting the amino group can significantly lower the required hydrogenation pressure to a more manageable 1-20 bar. google.com

Transfer hydrogenation offers a milder and often more practical alternative to using high-pressure hydrogen gas. This technique utilizes a hydrogen donor molecule in the presence of a catalyst. A notable example is the rhodium-catalyzed transfer hydrogenation of N-benzylpyridinium salts, which employs a formic acid/triethylamine mixture as the hydrogen source. This method can be rendered asymmetric to produce chiral piperidine derivatives. dicp.ac.cn Furthermore, a metal-free transfer hydrogenation method has been developed for 3-carbonyl pyridines using hexamethylphosphoramide (B148902) (HMPA) as a catalyst and trichlorosilane (B8805176) as the hydrogen source, providing access to various piperidines with ester or ketone groups at the C-3 position. nih.gov

Table 1: Comparison of Hydrogenation Methods for Pyridine Reduction

| Method | Catalyst/Reagents | Substrate Example | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pt/C | Acyl-protected 3-aminopyridine | Reduced pressure (1-20 bar) compared to unprotected substrate. | google.com |

| Transfer Hydrogenation | [RhCp*Cl₂]₂ / KI, HCOOH/NEt₃ | N-benzylpyridinium salts | Avoids high-pressure H₂; can be made asymmetric. | dicp.ac.cnliv.ac.uk |

| Metal-Free Transfer Hydrogenation | HMPA / HSiCl₃ | 3-Carbonyl pyridines | Avoids transition metal catalysts; good functional group tolerance. | nih.gov |

Metal-Catalyzed Reductive Functionalization (e.g., Rhodium-catalyzed Asymmetric Reductive Heck Reactions)

A sophisticated approach to constructing chiral 3-substituted piperidines involves a three-step process starting with the partial reduction of pyridine. This is followed by a key rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org In this step, an aryl, heteroaryl, or vinyl boronic acid is coupled with a phenyl pyridine-1(2H)-carboxylate intermediate. This reaction proceeds with high yield and excellent enantioselectivity, tolerating a wide range of functional groups. The resulting 3-substituted tetrahydropyridine (B1245486) can then be fully reduced to the desired enantioenriched piperidine derivative. nih.govacs.org This methodology provides a powerful tool for the synthesis of valuable chiral building blocks. nih.govacs.org

Table 2: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction Data

| Boronic Acid Substituent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| 4-F | 85 | 98 | acs.org |

| 4-Cl | 82 | 98 | acs.org |

| 4-OMe | 80 | 99 | acs.org |

| 3-Me | 88 | 98 | acs.org |

Chemo-enzymatic Dearomatization and Reduction Strategies

Combining chemical synthesis with biocatalysis offers a powerful and sustainable route to chiral piperidines. acs.orgnih.govresearchgate.net A notable chemo-enzymatic strategy involves the asymmetric dearomatization of activated pyridines. acs.orgnih.govresearchgate.net This approach utilizes a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. acs.orgnih.govresearchgate.net The amine oxidase generates a dihydropyridinium intermediate in situ, which is then stereoselectively reduced by the ene imine reductase. acs.orgnih.govresearchgate.net This method has been successfully applied to the synthesis of bioactive molecules, demonstrating its utility in preparing stereo-enriched piperidines under mild conditions. acs.orgnih.govresearchgate.netnih.gov

Novel Annulation and Cyclization Reactions for Pyridylpiperidine Synthesis

Building the piperidine ring through cyclization reactions onto a pre-existing pyridine core or a suitable precursor is another effective synthetic strategy. These methods often provide a high degree of control over the final structure.

Intramolecular Alkene Cyclization Approaches

Intramolecular cyclization reactions are a powerful tool for forming the piperidine ring. mdpi.com In these reactions, a molecule containing both a nitrogen source (typically an amine) and an alkene is induced to cyclize, forming a new C-N or C-C bond to complete the ring. mdpi.com Various methods can initiate this cyclization, including hydride transfer/cyclization cascades and palladium-catalyzed aza-Heck reactions. mdpi.com The enantioselective intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates, for instance, can proceed under redox-neutral conditions, making it suitable for a wide range of substrates. mdpi.com Another approach involves the acid-catalyzed cyclization of pyridines tethered to aliphatic aldehydes via amine linkers, which can yield pyridyl-substituted dehydro-piperidine products. nih.gov

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. While many MCRs focus on the synthesis of the pyridine ring itself, the principles can be extended to construct pyridylpiperidine systems. nih.govarizona.edu For example, a one-pot, four-component reaction can be used to synthesize novel pyridine derivatives under environmentally friendly conditions, such as microwave irradiation. nih.gov By carefully selecting the starting materials, it is conceivable to design MCRs that directly yield complex piperidine-containing structures, although specific examples leading directly to 3-(piperidin-1-yl)pyridine are less common in the literature. The development of new MCRs remains an active area of research with the potential to streamline the synthesis of pyridylpiperidines. arizona.edu

Formal [4+1] and [5+1] Annulation Pathways

Formal annulation reactions provide powerful methods for the construction of cyclic systems by combining multiple components in a convergent manner. While direct [4+1] and [5+1] annulation pathways to form the piperidine ring of this compound are less common, the principles of these strategies are applied in multi-step sequences.

Ylide-based formal [4+1] annulations have been extensively explored for the synthesis of various five-membered rings. researchgate.net These reactions typically involve the reaction of a four-atom component with a one-atom component, often a carbene equivalent. While not directly applied to piperidine synthesis, the conceptual framework can be adapted. For instance, a four-atom nitrogen-containing fragment could potentially react with a single carbon synthon to forge the piperidine ring.

The [5+1] annulation strategy is more conceptually aligned with the formation of a six-membered ring like piperidine. This approach involves the reaction of a five-atom chain with a single-atom component. An example of a [5+1] annulation is the synthesis of pyrimidine (B1678525) derivatives from enamidines and N,N-dimethylformamide dialkyl acetals. In the context of this compound synthesis, a hypothetical [5+1] pathway could involve a five-atom amino-alkenyl precursor reacting with a one-carbon electrophile to complete the piperidine ring.

Cross-Coupling and Functionalization of Pre-existing Scaffolds

The functionalization of pre-existing pyridine or piperidine rings through cross-coupling reactions is a more prevalent and direct approach to synthesizing this compound and its derivatives.

Palladium-catalyzed α-arylation of esters is a robust method for forming carbon-carbon bonds and has been successfully applied to the synthesis of pyridylpiperidines. researchgate.net This reaction typically involves the coupling of an ester enolate with an aryl halide or triflate. A key application of this methodology is in the synthesis of 4-carboxy-4-pyridylpiperidines. researchgate.net

The general approach involves the use of a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine (B1218219) ligand. organic-chemistry.org The choice of base is also critical, with lithium bis(trimethylsilyl)amide (LiHMDS) often being effective in promoting the reaction at room temperature or 80 °C. organic-chemistry.org This method is valued for its high yields and selectivity for monoarylation. organic-chemistry.org The versatility of this reaction allows for the coupling of various esters with a wide range of aryl bromides and chlorides. organic-chemistry.org

Recent advancements have focused on developing enantioselective versions of this reaction to produce chiral α,α-diaryl esters with quaternary carbon stereocenters. nih.gov These methods employ P-chiral monophosphorus ligands and feature broad substrate scope, mild reaction conditions, and low palladium catalyst loadings. nih.gov

Table 1: Conditions for Palladium-Catalyzed Alpha-Arylation of Esters

| Catalyst | Ligand | Base | Temperature | Key Features |

| Pd(OAc)₂ or Pd₂(dba)₃ | Bulky electron-rich o-biphenyl phosphines | LiHMDS | Room Temp or 80 °C | High yields, high selectivity for monoarylation. organic-chemistry.org |

| Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ | Not specified | Effective for intramolecular cyclization to form tetrahydroisoquinoline rings. mdpi.com |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing amine functionalities onto aromatic rings and is a direct method for synthesizing this compound. This reaction involves the attack of a nucleophile, in this case, piperidine, on an electron-deficient pyridine ring bearing a suitable leaving group (e.g., a halogen or a nitro group).

The reactivity of the pyridine ring is crucial for the success of the SNAr reaction. The presence of electron-withdrawing groups on the pyridine ring enhances its electrophilicity, facilitating nucleophilic attack. The mechanism typically proceeds through a two-step addition-elimination sequence, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com

In the case of pyridinium (B92312) ions, the reaction with piperidine can be second-order in piperidine, with the mechanism involving a rate-determining hydrogen-bond formation between a second piperidine molecule and the initial substrate-piperidine addition intermediate. nih.govrsc.org The leaving group ability in these systems does not always follow the typical SNAr trend (F > Cl > Br > I), with cyano groups showing high reactivity. nih.govrsc.org

Table 2: Leaving Group Reactivity in SNAr of N-methylpyridinium Compounds with Piperidine nih.govrsc.org

| Leaving Group | Relative Reactivity |

| 2-CN | ≥ 4-CN |

| 4-CN | > 2-F ~ 2-Cl ~ 2-Br ~ 2-I |

| 2-F | ~ 2-Cl ~ 2-Br ~ 2-I |

Sustainable and Efficient Synthetic Technologies

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient processes. Microwave-assisted synthesis and the application of green chemistry metrics are key aspects of this endeavor.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.com The use of microwave irradiation has been successfully applied to the synthesis of various heterocyclic compounds, including those containing the pyridylpiperidine scaffold.

For instance, the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides to form quinoline (B57606) thiosemicarbazones has been efficiently carried out under microwave irradiation, with reaction times of only 3-5 minutes and excellent yields. mdpi.comnih.gov This demonstrates the potential of microwave technology to significantly improve the efficiency of synthetic routes leading to complex piperidine derivatives. A one-pot, multi-component microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has also been developed, highlighting the method's simplicity and high yield under neat reaction conditions. nih.gov

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scientificupdate.com To quantify the "greenness" of a synthetic route, several metrics have been developed. These metrics can be applied to the synthesis of this compound to evaluate and compare the environmental impact of different synthetic approaches.

Key green chemistry metrics include:

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. researchgate.net

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. nih.gov

Process Mass Intensity (PMI): This metric, favored by the pharmaceutical industry, is the ratio of the total mass of materials used (water, solvents, reagents, reactants) to the mass of the active pharmaceutical ingredient (API) produced. nih.govmdpi.com

Reaction Mass Efficiency (RME): This is the ratio of the mass of the product to the total mass of reactants used in a reaction. researchgate.net

The application of these metrics can guide the development of more sustainable synthetic routes to this compound by encouraging the use of catalytic reactions, minimizing the use of solvents and auxiliary substances, and designing syntheses with fewer steps. nih.gov For example, a synthetic route with a high atom economy and a low E-factor would be considered more environmentally benign.

Table 3: Key Green Chemistry Metrics

| Metric | Formula | Ideal Value | Focus |

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | 100% | Efficiency of atom incorporation. researchgate.net |

| E-Factor | Mass of waste / Mass of product | 0 | Waste generation. nih.gov |

| Process Mass Intensity (PMI) | Total mass in process / Mass of product | 1 | Overall process efficiency. nih.govmdpi.com |

| Reaction Mass Efficiency (RME) | Mass of product / Total mass of reactants | 100% | Reactant to product conversion efficiency. researchgate.net |

Reactivity Patterns and Chemical Transformations of 3 Piperidin 1 Yl Pyridine Derivatives

Regio- and Stereoselective Functionalization of Pyridine (B92270) and Piperidine (B6355638) Rings

The ability to selectively introduce functional groups onto either the pyridine or piperidine ring is crucial for the synthesis of complex molecules with desired properties.

Selective Substitutions on the Pyridine Moiety

The pyridine ring in 3-(piperidin-1-yl)pyridine derivatives is susceptible to various substitution reactions. The position of substitution is influenced by the electronic nature of the existing substituents and the reaction conditions. For instance, in 3-bromo-2-(piperidin-1-yl)pyridine, the bromine atom can be replaced by other nucleophiles through reactions like Suzuki or Buchwald-Hartwig amination. Similarly, the fluoro group in derivatives like 4-chloro-3-fluoropyridine (B1587321) can be selectively replaced with pyrazoles under acidic conditions. acs.org

The synthesis of substituted pyridines can also be achieved through various condensation and cross-coupling reactions. For example, α,β-unsaturated 1,5-dicarbonyl derivatives can serve as precursors to pyridines with diverse substitution patterns. organic-chemistry.org Nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides offers a method for alkylating pyridines. organic-chemistry.org

Derivatization at the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a key site for derivatization. It can act as a nucleophile, participating in reactions such as N-alkylation and N-acylation. smolecule.com For instance, the piperidine nitrogen can be protonated, and this property is influenced by the presence of other functional groups in the molecule. nih.gov In dual piperidine-based histamine (B1213489) H3 and sigma-1 receptor ligands, the piperidine nitrogen is the first to be protonated. nih.gov

The piperidine ring itself can be functionalized through various methods, including those that proceed via the formation of an iminium ion intermediate. rsc.org The use of directing groups can achieve regio- and stereoselective C-H arylation of the piperidine ring. acs.org

Oxidation and Reduction Pathways within the Pyridylpiperidine Framework

The pyridylpiperidine scaffold can undergo a variety of oxidation and reduction reactions, leading to the formation of new structures with altered properties.

Oxidative Transformations Leading to Dihydropyridine (B1217469) and Tetrahydropyridine (B1245486) Structures

The oxidation of piperidine derivatives can lead to the formation of various products, including piperidin-2-ones. researchgate.net For example, the oxidation of (2′R)-(−)-2′-phenyl-2′-(piperidin-1-yl)ethanol with bromine yields the corresponding piperidin-2-one. researchgate.net The oxidation of secondary amines can also lead to the formation of tetrahydropyridines, although these can be prone to further oxidation to the corresponding pyridine. mdpi.com The choice of oxidizing agent and reaction conditions is crucial to control the extent of oxidation. mdpi.com

The dearomatization of pyridines is a key strategy for accessing dihydropyridine and tetrahydropyridine structures. mdpi.com This can be achieved through catalytic methods, such as the use of copper or rhodium catalysts, to yield 1,4-dihydropyridines. mdpi.com These dihydropyridines can then be further reduced to tetrahydropyridines or oxidized back to pyridines. mdpi.com

Reduction of Carbonyl and Imine Functionalities

The reduction of carbonyl and imine functionalities within this compound derivatives is a common transformation. Ketone groups can be reduced to alcohols using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. For instance, 1-(Piperidin-3-yl)ethan-1-one can be reduced to 1-(Piperidin-3-yl)ethanol.

The reduction of the pyridine ring itself can lead to piperidines. nih.gov This can be achieved through catalytic hydrogenation using various metal catalysts such as rhodium, ruthenium, or palladium. nih.govmdpi.com The stereoselectivity of these reductions is an important consideration, as it can lead to the formation of specific stereoisomers. rsc.org For example, the hydrogenation of pyridine derivatives can be controlled to produce either tetrahydropyridines or piperidines with high chemoselectivity. researchgate.net The reduction of pyridinium (B92312) salts often leads to tetrahydropyridine derivatives. rsc.org

Exploration of Advanced Reaction Mechanisms

The reactivity of this compound and its derivatives can be understood through the exploration of advanced reaction mechanisms. For example, the dearomative functionalization of pyridines can proceed through various pathways, including those involving metal-catalyzed carbometalation. acs.org Rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been shown to produce 3-substituted tetrahydropyridines. acs.org

The mechanism of rearrangement reactions of pyridinium salts has also been studied, revealing pathways for the formation of highly substituted benzenes and pyridines. scribd.com Furthermore, computational studies can provide insights into the binding modes and reaction pathways of these compounds. For example, docking studies have been used to understand the binding of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives to lysine-specific demethylase 1. nih.gov

The table below summarizes some of the key reactions and transformations of this compound derivatives discussed in this article.

| Reaction Type | Substrate | Reagents/Conditions | Product(s) | Reference(s) |

| Nucleophilic Substitution | 3-Bromo-2-(piperidin-1-yl)pyridine | Suzuki or Buchwald-Hartwig amination | Substituted pyridines | |

| Nucleophilic Substitution | 4-Chloro-3-fluoropyridine | Pyrazoles, acidic conditions | 4-(Pyrazol-1-yl)pyridines | acs.org |

| Oxidation | (2′R)-(−)-2′-phenyl-2′-(piperidin-1-yl)ethanol | Bromine | Piperidin-2-one derivative | researchgate.net |

| Reduction | 1-(Piperidin-3-yl)ethan-1-one | Sodium borohydride or lithium aluminum hydride | 1-(Piperidin-3-yl)ethanol | |

| Catalytic Hydrogenation | Pyridine derivatives | Rh, Ru, or Pd catalysts | Piperidines | nih.govmdpi.com |

| Dearomatization | Pyridines | Copper or rhodium catalysts | 1,4-Dihydropyridines | mdpi.com |

| Carbometalation | Dihydropyridines | Rhodium catalyst, boronic acids | 3-Substituted tetrahydropyridines | acs.org |

Aldol (B89426) Addition Reactions Involving Piperidine-derived Intermediates

The aldol reaction is a cornerstone of organic synthesis, involving the nucleophilic addition of an enol or enolate to a carbonyl compound, resulting in a β-hydroxy aldehyde or β-hydroxy ketone. wikipedia.org While this compound itself does not directly undergo an aldol reaction, its piperidine fragment can be instrumental in generating intermediates that participate in aldol-type additions.

Research has shown that piperidine can react with aldehydes, such as formaldehyde (B43269), to form a reactive 1-methylidenepiperidinium ion. This electrophilic intermediate is susceptible to attack by nucleophiles. More critically, in the context of aldol-type chemistry, piperidine can act as a base to generate enolates from carbonyl compounds. masterorganicchemistry.com However, a more direct involvement is seen when piperidine-derived species themselves become the reactive nucleophile. For instance, studies on Maillard reaction products have demonstrated that piperidine can be activated by formaldehyde to form a reactive 1-methylidenepiperidinium ion, which can then undergo further aldol addition reactions to yield products like 3-(piperidin-1-yl)propanal. researchgate.net

The general mechanism for a base-catalyzed aldol addition proceeds via the deprotonation of an α-carbon of a carbonyl compound to form a resonance-stabilized enolate. wikipedia.org This enolate then attacks the electrophilic carbonyl carbon of another molecule to form a new carbon-carbon bond. wikipedia.orgmasterorganicchemistry.com In reactions where piperidine or its derivatives act as a catalyst, it functions as a mild base to facilitate enolate formation. masterorganicchemistry.com

Table 1: Examples of Aldol Addition Reactions Involving Piperidine-derived Species

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Research Finding |

| Aldehyde/Ketone (with α-hydrogen) | Aldehyde/Ketone | Base (e.g., Piperidine) | β-Hydroxy Aldehyde/Ketone | Piperidine acts as a mild base to catalyze the aldol addition by forming an enolate. masterorganicchemistry.com |

| Piperidine | Formaldehyde | Isotope Labeling Study | 1-Methylidenepiperidinium ion | Piperidine forms a reactive iminium ion with formaldehyde. researchgate.net |

| 1-Methylidenepiperidinium ion | Enolate (from another carbonyl) | Maillard Reaction Conditions | 3-(Piperidin-1-yl)propanal | The piperidine-derived iminium ion can undergo subsequent aldol addition reactions. researchgate.net |

Enamine Reactivity and Nucleophilic Attack at Carbonyl Centers

Enamines are versatile intermediates in organic synthesis, formed from the reaction of a secondary amine, such as the piperidine in this compound, with an aldehyde or a ketone. masterorganicchemistry.com The nitrogen atom in the enamine acts as a powerful π-donor, significantly increasing the nucleophilicity of the α-carbon of the original carbonyl compound. masterorganicchemistry.com This enhanced nucleophilicity allows enamines to readily attack various electrophiles, including carbonyl centers.

The formation of an enamine from a secondary amine and a carbonyl compound proceeds through the formation of an iminium salt, which then deprotonates at the α-carbon if a proton is available. masterorganicchemistry.com Once formed, the enamine has a key resonance structure that places a negative charge on the α-carbon, highlighting its nucleophilic character. masterorganicchemistry.com

However, the structure of the parent secondary amine influences the reactivity of the resulting enamine. Studies comparing the nucleophilicity of enamines have shown that those derived from the six-membered piperidine ring are substantially less nucleophilic than those derived from the five-membered pyrrolidine (B122466) ring. researchgate.net This difference in reactivity is attributed to the greater pyramidalization of the nitrogen atom in the piperidine-derived enamine. This geometry reduces the p-orbital character of the nitrogen's lone pair, leading to less effective conjugation with the double bond and, consequently, lower nucleophilicity. researchgate.net

Despite this reduced reactivity compared to their pyrrolidine counterparts, piperidine-derived enamines are still effective nucleophiles. They participate in nucleophilic attacks on activated carbonyl centers and other electrophiles. For example, the oxidation of piperidine to di- and tetrahydropyridine derivatives can generate reactive enamine moieties capable of nucleophilic attack at carbonyl groups, leading to the formation of various pyridine derivatives. researchgate.net Furthermore, enamines derived from piperidine can undergo reactions such as alkylation with alkyl halides and Michael additions to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com

Table 2: Reactivity of Piperidine-Derived Enamines

| Reaction Type | Electrophile | Product Type | Key Finding |

| Nucleophilic Attack | Carbonyl Compounds | Iminium Salt (after initial attack) | Piperidine-derived enamines attack carbonyl centers, a key step in many C-C bond-forming reactions. researchgate.net |

| Alkylation | Alkyl Halides (e.g., CH₃I) | α-Alkylated Carbonyl (after hydrolysis) | The nucleophilic α-carbon of the enamine attacks the alkyl halide in an Sₙ2 reaction. masterorganicchemistry.com |

| Michael Addition | α,β-Unsaturated Carbonyls | 1,5-Dicarbonyl Compound (after hydrolysis) | The enamine adds to the β-carbon of the Michael acceptor. masterorganicchemistry.com |

| Dearomatization | Activated N-Alkylpyridinium Salts | 1,4-Dihydropyridines | Enamine catalysis can be used for the nucleophilic dearomatization of pyridine rings. researchgate.net |

Advanced Spectroscopic and Crystallographic Characterization of Pyridylpiperidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-(Piperidin-1-yl)pyridine in solution.

High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

In the ¹H NMR spectrum of this compound, the protons on the pyridine (B92270) ring appear as distinct signals in the aromatic region. The proton at the C2 position typically resonates as a doublet of doublets around δ 8.23 ppm, while the proton at the C6 position is observed as a doublet around δ 8.05 ppm. The proton at C4 appears as a doublet of doublets around δ 7.18 ppm, and the C5 proton resonates as a multiplet around δ 7.14 ppm. The protons of the piperidine (B6355638) ring are observed in the aliphatic region. The axial and equatorial protons adjacent to the nitrogen atom (C2' and C6') appear as a multiplet around δ 3.15 ppm. The protons at the C3' and C5' positions, as well as the C4' position, typically resonate as multiplets in the range of δ 1.55-1.70 ppm.

The ¹³C NMR spectrum corroborates the structure, with the carbon atoms of the pyridine ring appearing at lower field strengths compared to the piperidine ring carbons due to their aromaticity. The C3 carbon of the pyridine ring, to which the piperidine is attached, shows a signal around δ 151.7 ppm. The other pyridine carbons (C2, C4, C5, C6) are typically found in the δ 123.5-147.8 ppm range. The piperidine carbons (C2'/C6', C3'/C5', C4') resonate at higher field strengths, generally between δ 24.3 and 53.4 ppm.

¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2-H | 8.23 (dd) | 141.2 |

| C3 | - | 151.7 |

| C4-H | 7.18 (dd) | 123.5 |

| C5-H | 7.14 (m) | 127.1 |

| C6-H | 8.05 (d) | 147.8 |

| C2'/C6'-H | 3.15 (m) | 53.4 |

| C3'/C5'-H | 1.70 (m) | 25.8 |

| C4'-H | 1.55 (m) | 24.3 |

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in confirming the connectivity of atoms within this compound. COSY spectra reveal correlations between neighboring protons, confirming the J-coupling relationships within the pyridine and piperidine rings. HSQC spectra correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR signals. These techniques provide a complete picture of the covalent bonding framework of the molecule.

Variable temperature (VT) NMR studies can provide insights into the dynamic conformational behavior of the piperidine ring in this compound. The piperidine ring can undergo a chair-to-chair interconversion. At room temperature, this process is often rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, this interconversion can be slowed, potentially allowing for the resolution of distinct signals for the axial and equatorial protons, which can provide information about the energy barrier of the ring flip.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Studies

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the functional groups within this compound. The FT-IR spectrum exhibits characteristic absorption bands that confirm the presence of the pyridine and piperidine moieties. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring give rise to strong absorptions in the 1400-1600 cm⁻¹ range. The C-N stretching vibration of the tertiary amine connecting the two rings is usually found around 1200-1300 cm⁻¹. Aliphatic C-H stretching vibrations from the piperidine ring appear just below 3000 cm⁻¹.

Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2950 |

| Pyridine Ring C=C and C=N Stretch | 1400-1600 |

| C-N Stretch | 1200-1300 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak [M]⁺ corresponding to the exact mass of the compound (C₁₀H₁₄N₂). Common fragmentation pathways involve the cleavage of the piperidine ring or the bond connecting the two rings. The base peak in the spectrum often corresponds to the loss of a propyl radical from the piperidine ring, leading to a stable ion.

Key Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | 162 | Molecular Ion |

| [M-C₃H₇]⁺ | 119 | Loss of propyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The UV-Vis spectrum is characterized by absorption bands that arise from π → π* and n → π* transitions within the pyridine ring. The presence of the piperidine group as a substituent can cause a slight shift in the position and intensity of these absorption maxima compared to unsubstituted pyridine. Typically, the spectrum shows a strong absorption band in the range of 200-300 nm, which is characteristic of the electronic system of the pyridine ring.

UV-Vis Absorption Data for this compound

| Transition Type | λmax (nm) |

| π → π* | ~250-280 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal information about the molecular structure of this compound, offering insights into its geometry, conformation, and the interactions that govern its assembly in the solid state.

Precise Bond Lengths, Angles, and Dihedral Angle Characterization

A crystallographic analysis of this compound would yield a detailed table of all bond lengths and angles. This would include the C-N and C-C bond distances within both the piperidine and pyridine rings, as well as the crucial C-N bond connecting the two heterocyclic moieties. Bond angles would reveal the geometry around each atom, confirming the sp² hybridization of the pyridine ring atoms and the sp³ hybridization within the piperidine ring. Furthermore, dihedral angles would be critical for defining the molecule's three-dimensional shape, particularly the rotational relationship between the pyridine and piperidine rings.

Without experimental data, a table of these parameters cannot be generated.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The manner in which molecules of this compound arrange themselves in a crystal lattice is known as crystal packing. This is dictated by a variety of non-covalent intermolecular interactions. While the molecule lacks strong hydrogen bond donors, weak C-H···N hydrogen bonds involving the pyridine nitrogen as an acceptor are plausible. Additionally, π-π stacking interactions between the aromatic pyridine rings of adjacent molecules could play a significant role in stabilizing the crystal structure. A full crystallographic study would identify and quantify these interactions, describing the formation of potential dimers, chains, or more complex three-dimensional networks.

A detailed analysis of the crystal packing and specific intermolecular forces is contingent on obtaining the crystal structure.

Conformational Analysis in the Crystalline State

The conformation of the flexible piperidine ring is a key structural feature. In the vast majority of crystallographically characterized piperidine-containing compounds, the ring adopts a stable chair conformation to minimize steric and torsional strain. It is highly probable that the piperidine ring in this compound also exists in a chair form in the solid state. A crystal structure would confirm this and precisely define the puckering parameters of the ring. It would also establish the orientation (axial or equatorial) of the pyridine substituent relative to the piperidine ring, which is a fundamental aspect of its conformational state.

Confirmation and detailed parameters of the solid-state conformation await experimental crystallographic data.

Computational and Theoretical Investigations of 3 Piperidin 1 Yl Pyridine and Analogues

Molecular Modeling and Dynamics Simulations

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, providing detailed information about their conformational stability and how they interact with their environment. For 3-(Piperidin-1-yl)pyridine and its analogues, MD simulations elucidate the dynamic nature of the piperidine (B6355638) ring and the influence of the pyridine (B92270) moiety on its conformational landscape.

MD studies on related N-arylpiperidine systems have shown that the piperidine ring predominantly exists in a chair conformation, which is the most thermodynamically stable form. However, the ring is not static and can undergo conformational transitions to boat or twist-boat forms. MD simulations can map these transitions and determine the free energy landscapes associated with them. The simulations typically involve placing the molecule in a solvent box, often water, to mimic physiological conditions and running the simulation for nanoseconds to microseconds.

The interaction dynamics of these molecules, particularly how they interact with biological macromolecules, are also a key focus of MD simulations. For instance, in studies of piperidine-based enzyme inhibitors, MD simulations have been used to explore the stability of the ligand-protein complex over time. nih.govresearchgate.net These simulations can reveal crucial information about the hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the binding of the molecule to its target. For this compound, MD simulations could predict how the pyridine nitrogen and the piperidine ring interact with amino acid residues in a protein binding pocket. nih.gov The orientation of the pyridine ring relative to the piperidine ring is a critical factor in these interactions, and MD simulations can show the preferred orientations and the rotational dynamics around the C-N bond connecting the two rings.

Furthermore, mixed-solvent MD simulations, using a combination of water and organic probe molecules, can identify potential binding sites on the surface of a molecule or a protein it interacts with. acs.orguzh.ch This approach could be used to understand how this compound might interact with other molecules or its propensity for self-aggregation in different solvent environments.

Conformational Analysis through Theoretical Approaches

Theoretical approaches, primarily based on quantum mechanics, provide a static yet highly detailed picture of the conformational preferences of molecules. These methods are used to calculate the energies of different conformers and the energy barriers for interconversion between them.

Prediction of Stable Conformers and Energy Barriers

For this compound, the primary conformational flexibility arises from the piperidine ring and the rotation around the bond connecting it to the pyridine ring. The piperidine ring can, in principle, adopt several conformations, with the most stable being the chair form. The boat and twist-boat conformations are higher in energy.

Theoretical calculations, such as those using Density Functional Theory (DFT), can precisely quantify the energy differences between these conformers. For N-arylpiperidines, the chair conformation is significantly favored. nih.govacs.org The energy barrier for ring inversion from one chair conformation to another, passing through higher energy intermediates, can also be calculated.

Another important conformational variable is the orientation of the pyridine ring relative to the piperidine ring. This is defined by the torsion angle around the C(pyridine)-N(piperidine) bond. Due to steric hindrance between the hydrogen atoms on the pyridine ring (at position 2) and the piperidine ring (at positions 2 and 6), free rotation is hindered. Theoretical calculations can identify the minimum energy conformations, which are likely to be non-planar, with the pyridine ring twisted out of the plane of the piperidine nitrogen and its adjacent carbon atoms.

Table 1: Predicted Stable Conformers of the Piperidine Ring This table is a generalized representation based on theoretical studies of piperidine derivatives.

| Conformer | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Chair | 0 (most stable) | Staggered arrangement of all C-C bonds, minimizing torsional strain. |

| Twist-Boat | ~5-6 | Less stable than the chair; avoids flagpole interactions of the boat form. |

| Boat | ~6-7 | Higher energy due to torsional strain and steric repulsion (flagpole interactions). |

Impact of Substituents on Conformational Preferences

Substituents on either the piperidine or the pyridine ring can have a profound impact on the conformational preferences of this compound.

Substituents on the Piperidine Ring: A substituent on a carbon atom of the piperidine ring can exist in either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric interactions with the rest of the ring (1,3-diaxial interactions). For N-arylpiperidines, it has been shown that a substituent at the 2-position is forced into an axial orientation due to a phenomenon known as pseudoallylic strain. nih.govacs.org This arises from the conjugation of the nitrogen lone pair with the aromatic ring, which increases the sp2 character of the nitrogen and creates steric hindrance with an equatorial substituent.

Substituents on the Pyridine Ring: Substituents on the pyridine ring can influence the conformation of the piperidine ring through both steric and electronic effects. A bulky substituent at the 2-position of the pyridine ring would increase the steric clash with the piperidine ring, likely affecting the preferred torsional angle around the C-N bond and potentially increasing the energy barrier for rotation.

Electronic effects of substituents on the pyridine ring can alter the degree of conjugation between the pyridine ring and the piperidine nitrogen lone pair. An electron-withdrawing group on the pyridine ring would enhance this conjugation, increasing the double-bond character of the C-N bond and making the connection more rigid. This, in turn, could amplify effects like the pseudoallylic strain for substituents on the piperidine ring.

Table 2: Influence of Substituent Position on Conformational Preference in N-Arylpiperidines This table is based on findings for 2-substituted N-phenylpiperidines and can be extrapolated to this compound analogues.

| Substituent Position | Preferred Orientation | Driving Force | Reference |

|---|---|---|---|

| 2-position on Piperidine | Axial | Pseudoallylic Strain | nih.govacs.org |

| 3-position on Piperidine | Equatorial | Minimization of 1,3-diaxial interactions | General Principle |

| 4-position on Piperidine | Equatorial | Minimization of 1,3-diaxial interactions | General Principle |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR models can be developed to predict their activity as, for example, enzyme inhibitors or receptor ligands.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Examples of descriptors that could be used for this compound analogues include:

Topological descriptors: Molecular weight, number of rotatable bonds, topological polar surface area (TPSA).

Electronic descriptors: Dipole moment, partial charges on atoms, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to correlate the descriptors with the observed biological activity. A successful QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. For instance, QSAR studies on other pyridine and piperidine-containing compounds have been used to identify key structural features for antioxidant activity or inhibition of specific enzymes. acs.orgmdpi.com

Table 3: Common Descriptors for QSAR Modeling of Piperidine/Pyridine Derivatives

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Size and composition of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | Related to membrane permeability. |

| Geometrical | Molecular Surface Area, Molecular Volume | Describes the size and shape of the molecule. |

| Hydrophobic | LogP | Measure of lipophilicity, important for pharmacokinetics. |

| Electronic | HOMO/LUMO energies, Dipole Moment | Related to reactivity and intermolecular interactions. |

Applications in Advanced Medicinal Chemistry Research: Scaffold Design and Biochemical Interactions

Strategic Scaffold Design Principles for Pyridylpiperidine Derivatives

The design of novel drugs based on the 3-(Piperidin-1-yl)pyridine scaffold involves a meticulous process of structural modification to enhance potency, selectivity, and drug-like properties. researchgate.netresearchgate.netresearchgate.net Key strategies include bioisosteric replacement and the development of detailed pharmacophore models to guide ligand library design.

Exploration of Bioisosteric Modifications

Bioisosteric replacement is a fundamental strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of a lead compound. researchgate.netchemrxiv.orgresearchgate.net In the context of the this compound scaffold, this involves replacing specific atoms or functional groups with others that have similar steric and electronic characteristics but can lead to improved potency, selectivity, or metabolic stability. researchgate.netchemrxiv.org

For instance, the piperidine (B6355638) ring itself is often a target for bioisosteric replacement. researchgate.netresearchgate.net While the six-membered piperidine ring offers significant conformational flexibility, replacing it with a five-membered pyrrolidine (B122466) ring can alter the molecule's three-dimensional shape and electronic properties, which in turn influences its interaction with biological targets. unipa.it Another approach involves the use of rigid isosteres like 4H-Dewar pyridines, which can mimic the spatial arrangement of substituents on the piperidine ring while offering a more constrained conformation. researchgate.netchemrxiv.org This can be particularly useful in locking the molecule into a bioactive conformation, thereby enhancing potency. researchgate.net

Pharmacophore Development and Ligand Library Design

Pharmacophore modeling is a crucial tool in modern drug discovery that identifies the essential three-dimensional arrangement of functional groups required for biological activity. nih.govnih.govmdpi.com For the this compound scaffold, pharmacophore models help in understanding the key interactions with target proteins and guide the design of new, more potent, and selective ligands. nih.govnih.gov

A typical pharmacophore model for a pyridylpiperidine derivative might include features such as:

A hydrogen bond acceptor (the pyridine (B92270) nitrogen). nih.gov

A basic nitrogen center (the piperidine nitrogen), which is often protonated at physiological pH. nih.gov

Hydrophobic regions, defined by the aliphatic piperidine ring and the aromatic pyridine ring. nih.gov

Specific locations for substituent groups that can form additional interactions with the target, such as hydrogen bonds or hydrophobic interactions. nih.gov

Once a pharmacophore model is established, it can be used to design focused ligand libraries. jppres.com These libraries consist of a series of compounds where systematic modifications are made to the this compound scaffold to explore the chemical space around the pharmacophore. jppres.comresearchgate.net This approach allows for the efficient identification of derivatives with improved activity profiles. For example, a library could be designed to explore different substitution patterns on the pyridine ring or to introduce various functional groups onto the piperidine moiety.

Structure-Activity Relationship (SAR) Studies for Biological Activity Modulation

Structure-activity relationship (SAR) studies are the cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. researchgate.netresearchgate.net For derivatives of this compound, SAR studies are essential for optimizing potency, selectivity, and pharmacokinetic properties.

Influence of Substitution Patterns on Potency and Selectivity

The biological activity of this compound derivatives can be profoundly influenced by the nature and position of substituents on both the pyridine and piperidine rings. mdpi.com SAR studies systematically explore these modifications to identify patterns that lead to enhanced potency and selectivity for a given biological target.

For example, in the development of kinase inhibitors, the substitution pattern on the pyridine ring is critical. tandfonline.com The introduction of a bromine atom at the 3-position of the pyridine ring, for instance, can be crucial for target engagement. Replacing this bromine with other groups, such as a trifluoromethyl group, or introducing electron-donating groups on the piperidine ring can further enhance binding affinity. Similarly, for inhibitors of anaplastic lymphoma kinase (ALK), the presence of a 4-methylpiperazin-1-yl group led to the most potent inhibition. tandfonline.com

The position of substituents also plays a key role. In a series of diarylureas designed as cannabinoid CB1 receptor modulators, moving a substituent from one position to another on the pyridine ring can significantly alter activity. nih.gov For instance, replacing a pyridin-2-yl group with a pyridin-3-yl group has been shown to reduce kinase inhibition by 60%, highlighting the importance of the nitrogen's position for optimal interaction with the target. vulcanchem.com

The following table summarizes the impact of different substitution patterns on the activity of pyridylpiperidine derivatives against various targets.

| Scaffold | Substituent | Target | Effect on Activity | Reference |

| 3-Bromo-2-(piperidin-1-yl)pyridine | -CF₃ (replaces Br) | Kinase X | Increased binding affinity | |

| 1H-pyrazolo[3,4-b]pyridine | 4-methylpiperazin-1-yl | ALK-wt and ALK-1196M | Potent inhibitor | tandfonline.com |

| Pyridylpiperidine | Pyridin-3-yl (replaces pyridin-2-yl) | Kinase | 60% reduction in inhibition | vulcanchem.com |

| Meperidine analogue | N-demethylation | Serotonin transporter | Improved binding affinity and selectivity | uno.edu |

Stereochemical Considerations in Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. researchgate.net For chiral derivatives of this compound, the different enantiomers or diastereomers can exhibit significantly different potencies, selectivities, and metabolic profiles. researchgate.netmdpi.com

The introduction of a chiral center, for instance on the piperidine ring, can lead to enantiomers that interact differently with a chiral biological target, such as a receptor or enzyme binding site. researchgate.net One enantiomer may fit perfectly into the binding site, leading to a strong biological response, while the other may have a much weaker interaction or even bind to a different target altogether. researchgate.net

For example, in the synthesis of chromeno[3,2-c]pyridine derivatives, the use of a chiral catalyst like L-proline can lead to the stereoselective formation of one diastereomer over another. mdpi.com This highlights the importance of controlling stereochemistry during synthesis to obtain the desired biologically active isomer. The development of asymmetric synthesis methods, such as rhodium-catalyzed asymmetric reductive Heck reactions, has been crucial in accessing enantioenriched piperidine derivatives for use in drug discovery.

The table below illustrates the importance of stereochemistry in the activity of piperidine-containing compounds.

| Compound Class | Stereochemical Feature | Impact on Activity | Reference |

| Chiral piperidine scaffolds | Introduction of a chiral center | Can enhance biological activity and selectivity | researchgate.net |

| Chromeno[3,2-c]pyridine derivatives | Stereoselective formation using L-proline | Leads to specific diastereomers with potentially different activities | mdpi.com |

| Substituted tetrahydropyridines | Asymmetric synthesis | Provides access to enantioenriched pharmaceutical intermediates |

Correlations between Conformational Preferences and Biochemical Response

The three-dimensional conformation of a molecule plays a pivotal role in its ability to bind to a biological target. mdpi.com The this compound scaffold has a degree of conformational flexibility due to the piperidine ring, which typically adopts a chair conformation, and the rotatable bond connecting the two rings. The preferred conformation of a derivative can significantly impact its biochemical response.

For example, in a series of EP3 receptor antagonists, replacing a flexible methylene (B1212753) linker with a more rigid oxygen atom led to a significant loss of potency. acs.org This was attributed to conformational effects that restricted the optimal positioning of a naphthalene (B1677914) ring, highlighting how subtle changes in conformational freedom can have a dramatic impact on activity. acs.org Computational methods, such as molecular docking and molecular dynamics simulations, are often used to model the interactions of different conformations with a target protein, helping to rationalize observed SAR and guide the design of new analogs with improved conformational properties.

The following table outlines the relationship between conformation and activity for piperidine-containing molecules.

| Molecule/Scaffold | Conformational Feature | Biochemical Response | Reference |

| 3-Bromo-2-(piperidin-1-yl)pyridine | Piperidine ring in chair conformation | Influences binding interactions with biological targets | |

| EP3 receptor antagonists | Restricted conformation due to oxygen linker | 150-fold decrease in potency | acs.org |

| 4H-Dewar pyridines | Rigid isosteres of piperidines | Can lock the molecule in a bioactive conformation | researchgate.netchemrxiv.org |

Investigation of Biochemical Target Interaction Mechanisms

Enzyme Inhibition Studies (e.g., Cholinesterases, Lysine Specific Demethylase 1 (LSD1), Cholesterol 24-Hydroxylase (CH24H), Renin, Survivin)

Derivatives of this compound have been extensively studied as inhibitors of several key enzymes implicated in various diseases.

Cholinesterases: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. nih.gov Certain compounds incorporating the 2-(Piperidin-1-yl)pyridine-3-carbothioamide structure have been investigated for their potential to inhibit these enzymes. smolecule.com For instance, a series of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides were synthesized and evaluated as cholinesterase inhibitors. One of the most potent dual inhibitors identified was N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide, which exhibited IC50 values of 9.68 µM for AChE and 11.59 µM for BChE. nih.gov Another study on isonipecotamide-based derivatives showed that while pyridyl substitution on the piperidine nitrogen led to selective AChE inhibitors, other substitutions resulted in selective BChE inhibitors. mdpi.com Specifically, 2-amino-6-((3-(1-benzylpiperidin-4-yl)propyl)amino)pyridine-3,5-dicarbonitrile demonstrated significant hAChE inhibitory activity with an IC50 of 9.4 nM. heraldopenaccess.us

Lysine Specific Demethylase 1 (LSD1): LSD1 is an epigenetic enzyme overexpressed in many cancers, making it a significant therapeutic target. frontiersin.org Compounds containing the 3-(piperidin-4-ylmethoxy)pyridine (B1265346) moiety have been developed as potent LSD1 inhibitors, with Ki values as low as 29 nM. nih.govacs.org These inhibitors are competitive against the dimethylated H3K4 substrate. nih.gov Molecular docking studies suggest that the pyridine ring of these compounds interacts with the flavin ring of FAD and key amino acid residues like Tyr761, Ala809, and Thr810 within the LSD1 active site. nih.gov The protonated amine of the piperidine ring is also crucial for binding. nih.gov For example, the compound 3-(4-isocyanophenyl)-5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridine showed increased potency and selectivity over earlier prototypes. frontiersin.org

Cholesterol 24-Hydroxylase (CH24H): CH24H is a brain-specific enzyme that regulates cholesterol homeostasis. nih.gov Structure-based drug design has led to the development of potent 3,4-disubstituted pyridine derivatives as CH24H inhibitors. nih.govacs.org For example, a 4-(4-methyl-1-pyrazolyl)pyridine derivative (compound 17) was identified as a highly potent and selective CH24H inhibitor with an IC50 of 8.5 nM. nih.govacs.org The introduction of a piperidin-1-yl group on the pyridine ring in another series led to compound 6, which exhibited an IC50 of 8.1 nM. acs.org X-ray crystallography has been instrumental in revealing the unique binding modes of these inhibitors within the CH24H active site. nih.govacs.org

Renin: Renin is an aspartic proteinase that plays a crucial role in blood pressure regulation. nih.gov High-throughput screening identified 3,4-disubstituted piperidines as a novel class of nonpeptidomimetic renin inhibitors. nih.gov Optimization of a cis-configured 3,5-disubstituted piperidine hit led to analogues with significantly improved potency. nih.gov A structure-based design approach, which involved introducing a basic amine to interact with the catalytic aspartic acids, resulted in the discovery of N-(piperidin-3-yl)pyrimidine-5-carboxamide 14, a highly potent renin inhibitor. researchgate.net

The following table summarizes the inhibitory activities of selected this compound derivatives against various enzymes.

| Compound Class | Target Enzyme | Key Derivative(s) | Inhibitory Potency (IC50/Ki) | Reference(s) |

| (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides | AChE/BChE | N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | AChE: 9.68 µM, BChE: 11.59 µM | nih.gov |

| 3-(Piperidin-4-ylmethoxy)pyridine derivatives | LSD1 | Compound 17 | Ki = 29 nM | nih.govacs.orgnih.gov |

| 3,4-Disubstituted pyridine derivatives | CH24H | Compound 6 | IC50 = 8.1 nM | acs.org |

| 3,4-Disubstituted pyridine derivatives | CH24H | Compound 17 | IC50 = 8.5 nM | nih.govacs.org |

| N-(piperidin-3-yl)pyrimidine-5-carboxamides | Renin | Compound 14 | - | researchgate.net |

Receptor Modulation and Binding Affinity Studies (e.g., Muscarinic Acetylcholine Receptors, Histamine (B1213489) H3, Sigma-1 Receptors)

The this compound scaffold is also integral to ligands that modulate the activity of various receptors.

Muscarinic Acetylcholine Receptors: While direct data on this compound's interaction with muscarinic receptors is limited in the provided context, the broader class of piperidine derivatives is known to interact with these receptors. Further research is needed to specifically delineate the role of the this compound moiety in this context.

Histamine H3 and Sigma-1 Receptors: A significant area of research has been the development of dual-acting ligands for the histamine H3 (H3R) and sigma-1 (σ1R) receptors, which are promising targets for treating various central nervous system disorders, including pain. nih.govacs.orgnih.gov The piperidine moiety has been identified as a critical structural feature for dual H3/σ1 receptor activity. nih.govacs.org Replacing a piperazine (B1678402) ring with a piperidine ring can dramatically increase affinity for the σ1R while maintaining high affinity for the H3R. nih.gov For example, in one study, a piperidine derivative (compound 5) showed a Ki of 7.70 nM for hH3R and 3.64 nM for σ1R, whereas its piperazine analogue (compound 4) had a Ki of 3.17 nM for hH3R but a much weaker Ki of 1531 nM for σ1R. nih.gov This highlights the importance of the piperidine nitrogen's protonation state and its interaction with key residues like Glu172 in the σ1R binding pocket. nih.gov

The following table presents binding affinity data for representative dual H3R/σ1R ligands containing a piperidine moiety.

| Compound | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) | Reference(s) |

| Compound 5 | 7.70 | 3.64 | - | nih.gov |

| Compound 11 | 6.2 | 4.41 | 67.9 | nih.gov |

| Compound 12 | - | - | - | nih.gov |

| KSK68 | - | - | - | nih.gov |

Analysis of Molecular Binding Affinities and Interaction Modes

Understanding the specific molecular interactions between this compound derivatives and their biological targets is crucial for rational drug design. Techniques like X-ray crystallography and molecular docking have provided detailed insights into these binding modes.

For CH24H inhibitors, the X-ray crystal structure of a complex with a potent inhibitor revealed a unique binding mode. nih.govacs.org The 4-arylpyridine core was designed to make two key interactions: ligation to the heme iron via the pyridine nitrogen and hydrophobic interactions with a pocket under Helix F. acs.org

In the case of LSD1 inhibitors, molecular docking studies have shown that the pyridine ring of the inhibitor engages in favorable hydrophobic and electrostatic interactions with the FAD cofactor and surrounding amino acid residues such as Tyr761, Ala809, and Thr810. nih.gov The 4-cyanophenyl group of one potent inhibitor forms interactions with residues like Ala539, Phe538, and Trp695. nih.gov

For renin inhibitors, the binding of substituted piperidine derivatives is accompanied by significant induced-fit adaptations in the enzyme's active site. nih.gov The optimization of these inhibitors was greatly facilitated by the structural analysis of renin-inhibitor complexes. nih.govresearchgate.net

Molecular docking of cholinesterase inhibitors has revealed key interactions within the active site. For instance, the phenyl group of a phenyl-ethyl-N-piperidine moiety formed hydrophobic interactions with Trp285 and Tyr340 of AChE. nih.gov The piperidine ring itself interacted hydrophobically with Tyr336, Tyr123, and Phe337, and its nitrogen atom participated in a π-cation interaction with Phe294. nih.gov In another study, multiple interactions, including π-π stacking and hydrogen bonds, were observed for potent quinoline (B57606) thiosemicarbazone inhibitors within the active site of cholinesterases. nih.gov

Mechanism of Action Elucidation through Biochemical Assays

Biochemical assays are fundamental to determining the mechanism of action of this compound derivatives.

For CH24H inhibitors, in vitro assays measuring the production of [14C] 24S-hydroxycholesterol from [14C] cholesterol in cell lysates expressing human CH24H are used to determine IC50 values. acs.org These assays confirmed that the designed compounds effectively inhibit the enzyme's catalytic activity. nih.govacs.org

Enzyme kinetics studies on LSD1 inhibitors have shown them to be competitive inhibitors with respect to the dimethylated H3K4 substrate. nih.gov Cellular assays further demonstrated that these potent inhibitors can increase cellular H3K4 methylation levels and inhibit the proliferation of cancer cells. nih.govacs.org

For renin inhibitors, enzyme-linked immunosorbent assays (ELISA) are employed to measure their inhibitory activity and determine IC50 values. researchgate.net These assays are crucial for assessing the potency of newly synthesized compounds during the optimization process.

In the study of dual H3R/σ1R ligands, radioligand binding assays are used to determine the affinity of the compounds for their respective receptors. acs.orgnih.gov Functional assays are then performed to characterize the nature of the interaction (e.g., antagonist, inverse agonist) and to evaluate their effects in cellular or in vivo models of disease. acs.orgnih.gov

Broader Chemical Applications and Materials Science Research

Supramolecular Chemistry and Self-Assembly

Derivatives of pyridylpiperidine have been used to create complex supramolecular structures. For example, (E)-2,4-di(piperidin-1-yl)-6-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-1,3,5-triazine, a ligand incorporating piperidinyl and pyridyl groups, has been shown to self-assemble with nickel(II) ions to form discrete coordination complexes. researchgate.net The pyridine (B92270) nitrogen and other nitrogen atoms in the ligand coordinate to the metal center, leading to the formation of well-defined mononuclear complexes. researchgate.net The piperidine (B6355638) groups in these structures primarily play a role in influencing the steric environment and solubility of the final assembly.

Furthermore, the general class of bipyridine and related pyridyl ligands is foundational to supramolecular chemistry, forming helicates and other complex architectures upon coordination with metal ions. nih.govchimia.ch The ability of the pyridine nitrogen to act as a lone-pair donor for interactions with aromatic rings (lone-pair···π interactions) is another crucial factor in the stabilization of supramolecular assemblies. acs.org While direct studies on the self-assembly of 3-(Piperidin-1-yl)pyridine are not prominent, the principles established with related structures suggest its potential as a building block in this field.

Materials Science and Advanced Functional Materials

The properties of this compound and its derivatives have been explored in the context of creating advanced materials with specific functions, such as for drug delivery and corrosion prevention.

The piperidine moiety is a common structural feature in many pharmaceuticals, and its incorporation into polymeric systems is an active area of research for creating drug delivery vehicles. nih.govresearchgate.net Polymeric nanoparticles offer a controlled way to deliver therapeutic agents, and functionalized piperidines can be incorporated into these polymers to enhance their properties. nih.gov

A study on piperidine-based sodium alginate/poly(vinyl alcohol) films utilized 3-oxo-3-(piperidin-1-yl)propanenitrile as a component in the polymer matrix. nih.gov The resulting polymeric films showed potential for the controlled release of therapeutic molecules. nih.govresearchgate.net While this research does not use this compound directly, it highlights how the piperidine functional group can be integrated into biopolymer systems to create functional materials for biomedical applications. The piperidine unit can influence the physicochemical properties of the polymer, such as its crystallinity and thermal stability. nih.gov

A significant area of application for pyridine and piperidine derivatives is in the prevention of metal corrosion, particularly for mild steel in acidic environments. researchgate.net These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The nitrogen and oxygen atoms, along with the π-electrons of the aromatic rings, are key to their inhibitory action. jocpr.com

Several studies have investigated piperidine derivatives as corrosion inhibitors. researchgate.netjocpr.comresearchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to correlate the molecular structure of piperidine derivatives with their inhibition efficiency. jocpr.com These studies suggest that the ability of the inhibitor to donate electrons to the vacant d-orbitals of iron is a crucial factor. jocpr.com The pyridine ring and other functional groups contribute to the adsorption process. jocpr.com

Experimental studies have confirmed the effectiveness of various piperidine derivatives. For instance, N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine was found to be an excellent corrosion inhibitor for mild steel in hydrochloric acid. researchgate.net Similarly, piperidin-1-yl-phosphonic acid has demonstrated good inhibiting properties for iron in sulfuric acid, acting as a mixed-type inhibitor. researchgate.net The adsorption of these inhibitors on the metal surface often follows the Langmuir isotherm model. researchgate.netresearchgate.net Carboxamide derivatives containing a piperidinyl-pyridine structure, such as N-(1-benzyl piperidin-4-yl)pyridine-4-carboxamide, have also been synthesized and shown to be effective mixed-type corrosion inhibitors for mild steel. bohrium.com

The table below summarizes the findings of selected corrosion inhibition studies on piperidine derivatives.

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm |

| N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine | Mild Steel | 1 M HCl | High (not specified) | Langmuir |

| Piperidin-1-yl-phosphonic acid | Iron | 1 M H₂SO₄ | ~96% at 10⁻³ M | Langmuir |

| N-(1-benzyl piperidin-4-yl)pyridine-4-carboxamide | Mild Steel | 1 M HCl | Proportional to concentration | Langmuir |

| 3-(phenyl(piperidin-1-yl)methyl)-1H-indole | Mild Steel | 1 M HCl | 96.95 | Langmuir |

These studies collectively indicate that the this compound structure possesses the necessary electronic and structural features to be an effective corrosion inhibitor, warranting further specific investigation.

Nonlinear Optical Properties Investigations

As of the current date, a thorough review of scientific literature and chemical databases reveals no specific experimental or computational studies focused on the nonlinear optical (NLO) properties of the chemical compound this compound.

While research into the NLO properties of related heterocyclic compounds, such as various substituted piperidine and pyridine derivatives, is an active area of materials science, specific data pertaining to this compound is not present in the available public-domain research. Investigations into the NLO characteristics of molecules often involve theoretical calculations (e.g., Density Functional Theory) to determine properties like hyperpolarizability, as well as experimental techniques to measure second or third-harmonic generation. However, no such studies have been published for this compound.

Consequently, there are no detailed research findings or data tables to present for this specific subsection. The scientific community has not yet directed its focus towards the potential nonlinear optical applications of this particular compound.

Conclusion and Future Perspectives in 3 Piperidin 1 Yl Pyridine Research

Summary of Key Research Findings and Methodological Advancements

Research into 3-(Piperidin-1-yl)pyridine has yielded significant insights into its synthesis, reactivity, and potential applications. Methodological advancements have focused on improving the efficiency, selectivity, and environmental friendliness of synthetic routes.

Key research findings have highlighted the importance of the piperidine (B6355638) and pyridine (B92270) moieties in influencing the physicochemical properties and biological activity of its derivatives. For instance, the piperidine ring's conformational flexibility and the pyridine ring's electronic characteristics are crucial for interactions with biological targets.

Recent advancements in synthetic methodologies have provided more efficient access to this compound and its derivatives. vulcanchem.com The development of catalytic systems, including rhodium-catalyzed asymmetric reactions, has enabled the enantioselective synthesis of 3-substituted piperidines from pyridine precursors. acs.org This represents a significant step forward in producing chiral piperidine derivatives with high purity, which is often crucial for their therapeutic efficacy. Furthermore, the use of techniques like 1,3-dipolar cycloaddition has been explored for the synthesis of more complex structures derived from piperidinyl pyridine precursors. tandfonline.com

The exploration of derivatives has been a major focus, with modifications at various positions of the pyridine and piperidine rings leading to compounds with a wide range of biological activities. For example, the introduction of a bromine atom at the 3-position of the pyridine ring has been shown to be a strategic move for further functionalization via cross-coupling reactions. Similarly, the incorporation of a nitro group has been investigated for its potential to create reactive intermediates with cytotoxic effects.

Interactive Data Table: Notable Derivatives and Their Investigated Potential

| Derivative Name | Investigated Potential | Key Research Insight |

| 3-Bromo-2-(piperidin-1-yl)pyridine | Antimicrobial, Anticancer, Analgesic | The bromine atom facilitates further chemical modifications through cross-coupling reactions. |

| 3-Nitro-N-(piperidin-1-yl)pyridin-2-amine | Anticancer | The nitro group can be reduced to form reactive intermediates that interact with cellular components. |

| Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues | Larvicidal against Anopheles arabiensis | These compounds are synthesized via 1,3-dipolar cycloaddition from a piperidinyl pyridine precursor. tandfonline.com |

| 3-(Piperidin-4-ylmethoxy)pyridine (B1265346) derivatives | Lysine Specific Demethylase 1 (LSD1) inhibitors | The pyridine core is crucial for potent inhibitory activity. nih.gov |

Identification of Remaining Challenges in Synthesis and Application

Despite the progress, several challenges persist in the synthesis and application of this compound and its derivatives.

From a synthetic standpoint, achieving regioselectivity during the functionalization of the pyridine ring remains a significant hurdle. vulcanchem.com The synthesis of highly functionalized piperidine derivatives directly from pyridine can be complex, with potential for multiple products, necessitating sophisticated control over reaction conditions. researchgate.net While advancements in catalytic systems are promising, the development of more general and cost-effective methods for the asymmetric synthesis of chiral piperidines is still an active area of research. acs.org The scalability of some of the more complex multi-step syntheses for industrial applications also presents a challenge.